molecular formula C7H8BClO3 B1369531 3-Chloro-5-methoxyphenylboronic acid CAS No. 915201-07-9

3-Chloro-5-methoxyphenylboronic acid

Cat. No. B1369531
M. Wt: 186.4 g/mol
InChI Key: WAVZSRUGKKOQRB-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has a molecular weight of 186.40 g/mol . It is also known by other names such as (3-Chloro-5-methoxyphenyl)boronic acid, 3-Chloro-5-methoxybenzeneboronic acid, and 3-Chloro-5-Methoxyphenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-methoxyphenylboronic acid is 1S/C7H8BClO3/c1-12-7-3-5 (8 (10)11)2-6 (9)4-7/h2-4,10-11H,1H3 . The Canonical SMILES is B (C1=CC (=CC (=C1)Cl)OC) (O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

3-Chloro-5-methoxyphenylboronic acid has a molecular weight of 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 186.0255020 g/mol . The topological polar surface area is 49.7 Ų .

Scientific Research Applications

Organic Synthesis

  • Application Summary : It is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Medicinal Chemistry

  • Application Summary : Utilized in the synthesis of selective inhibitors for therapeutic treatments, such as in endometriosis .

Materials Science

  • Application Summary : Involved in the development of new materials, such as polymers with specific electronic properties .

Environmental Studies

  • Application Summary : Studied for its environmental impact and degradation products .

Biochemistry

  • Application Summary : Used in the study of biochemical pathways and as a probe in enzyme assays .

Industrial Uses

  • Application Summary : Employed in large-scale chemical synthesis and manufacturing processes .

Safety And Hazards

3-Chloro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids in general are valuable building blocks in organic synthesis . They are being explored for their potential in various chemical reactions and their applications in the synthesis of complex molecules .

properties

IUPAC Name

(3-chloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZSRUGKKOQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590373
Record name (3-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxyphenylboronic acid

CAS RN

915201-07-9
Record name B-(3-Chloro-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915201-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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